molecular formula C8H13NO B6174314 (2-isocyanatoethyl)cyclopentane CAS No. 143212-17-3

(2-isocyanatoethyl)cyclopentane

Cat. No.: B6174314
CAS No.: 143212-17-3
M. Wt: 139.2
InChI Key:
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Description

(2-Isocyanatoethyl)cyclopentane is an organic compound with the molecular formula C8H13NO. It consists of a cyclopentane ring attached to an ethyl group, which is further connected to an isocyanate functional group. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-isocyanatoethyl)cyclopentane typically involves the reaction of cyclopentane with ethylene oxide to form (2-hydroxyethyl)cyclopentane. This intermediate is then treated with phosgene or a phosgene equivalent to introduce the isocyanate group, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. Safety measures are crucial due to the use of phosgene, a highly toxic reagent.

Chemical Reactions Analysis

Types of Reactions

(2-Isocyanatoethyl)cyclopentane undergoes various chemical reactions, including:

    Addition Reactions: The isocyanate group readily reacts with nucleophiles such as amines and alcohols to form ureas and urethanes, respectively.

    Substitution Reactions: The compound can participate in substitution reactions where the isocyanate group is replaced by other functional groups.

    Polymerization: It can be used as a monomer in polymerization reactions to form polyurethanes.

Common Reagents and Conditions

    Amines: React with the isocyanate group to form ureas.

    Alcohols: React with the isocyanate group to form urethanes.

    Catalysts: Tertiary amines and organo-tin complexes are commonly used to catalyze these reactions.

Major Products Formed

    Ureas: Formed from the reaction with amines.

    Urethanes: Formed from the reaction with alcohols.

    Polyurethanes: Formed through polymerization reactions.

Scientific Research Applications

(2-Isocyanatoethyl)cyclopentane has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-isocyanatoethyl)cyclopentane primarily involves the reactivity of the isocyanate group. The isocyanate group is highly electrophilic, allowing it to react readily with nucleophiles such as amines and alcohols. This reactivity is exploited in the formation of ureas and urethanes, as well as in polymerization reactions to form polyurethanes .

Comparison with Similar Compounds

Similar Compounds

    Cyclopentane: A simple cycloalkane with a five-membered ring.

    Ethyl isocyanate: Contains an isocyanate group attached to an ethyl group.

    Cyclohexyl isocyanate: Contains an isocyanate group attached to a cyclohexane ring.

Uniqueness

(2-Isocyanatoethyl)cyclopentane is unique due to the presence of both a cyclopentane ring and an isocyanate group. This combination imparts distinct reactivity and properties, making it valuable in specific applications where other similar compounds may not be suitable .

Properties

CAS No.

143212-17-3

Molecular Formula

C8H13NO

Molecular Weight

139.2

Purity

95

Origin of Product

United States

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